(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Description
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound features a chlorophenyl group and a quinazoline moiety, which are significant for its biological interactions.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit notable antitumor activity. A study on related quinazoline derivatives showed that they could inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.1 |
A549 | 28.7 |
PC-3 | 25.9 |
These results suggest that the compound may have potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Quinazoline derivatives are known for their effectiveness against a range of bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings highlight the potential application of this compound in treating bacterial infections.
The biological activity of This compound is attributed to several mechanisms:
- DNA Intercalation : The quinazoline moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Study 1: Antitumor Efficacy
In a controlled study involving mice with xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment with a dosage of 10 mg/kg body weight .
Case Study 2: Antimicrobial Effectiveness
Another study evaluated the antimicrobial efficacy against clinical isolates from patients with bacterial infections. The compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus, suggesting its potential use in overcoming antibiotic resistance .
Properties
CAS No. |
899972-78-2 |
---|---|
Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.81 |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,22,24) |
InChI Key |
JFSHCNBTEIBJHH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.